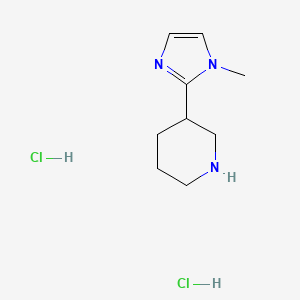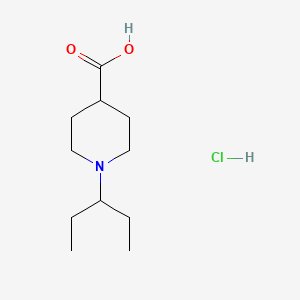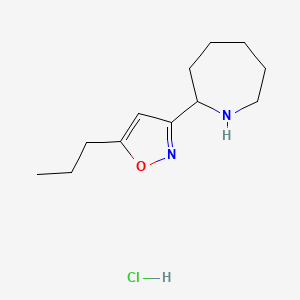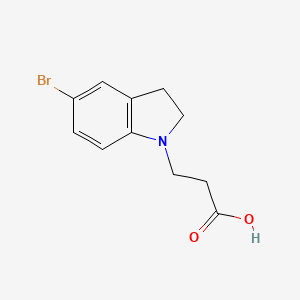
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Overview
Description
“3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular structure of indole derivatives is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Scientific Research Applications
Synthesis and Chemical Properties
- Rearrangements and Synthesis of Related Compounds : 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid is related to compounds used in amine-induced rearrangements to produce indole-3-acetic acids, tryptamines, and β-aminoketones through mechanisms like pseudo-Favorskii rearrangement (Sanchez & Parcell, 1990).
Biological Activity
- Antimicrobial Applications : Schiff bases derived from similar indole compounds have shown significant antimicrobial activity. This suggests potential for 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid derivatives in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Materials Science
- Corrosion Inhibition : Certain tryptophan-based chiral Schiff bases show effective corrosion inhibition behavior in acidic environments, indicating a potential application for related compounds in materials protection (Vikneshvaran & Velmathi, 2019).
Pharmaceutical Research
- Synthesis of Pharmacologically Relevant Structures : Research on indole derivatives, closely related to 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid, has been directed towards creating structures with potential pharmaceutical applications, such as cytosolic phospholipase A2α inhibitors (Tomoo et al., 2014).
Future Directions
properties
IUPAC Name |
3-(5-bromo-2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLSAXICFXTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



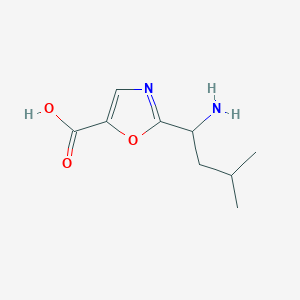
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
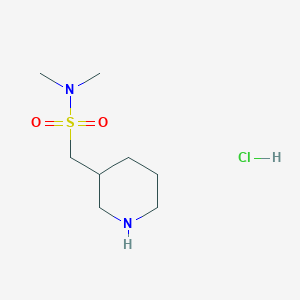
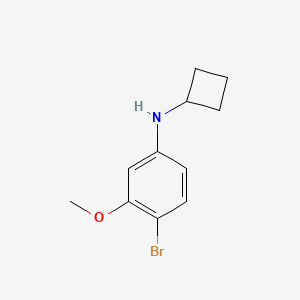
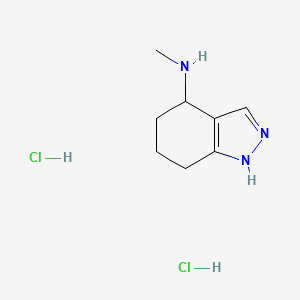
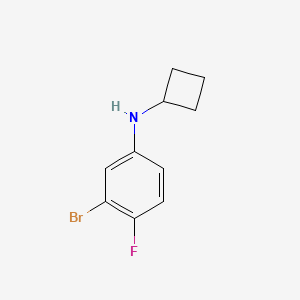
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)
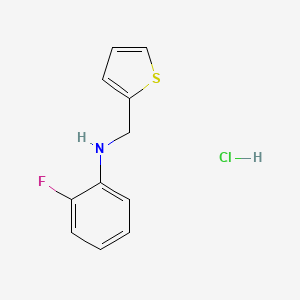
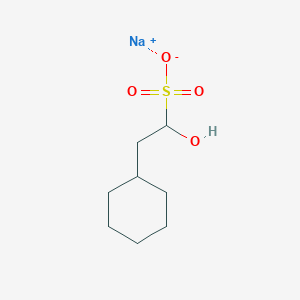
![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
